

1-Bromo-2-(2-bromoethyl)benzene CAS number and molecular structure

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Compound of Interest

Compound Name: 1-Bromo-2-(2-bromoethyl)benzene

Cat. No.: B087193

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An In-depth Technical Guide to 1-Bromo-2-(2-bromoethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-(2-bromoethyl)benzene is a substituted aromatic halogenated compound with significant potential in organic synthesis and as a building block in the development of novel pharmaceutical agents and other functional materials. Its bifunctional nature, possessing both an aromatic and an alkyl bromide, allows for selective and diverse chemical transformations. This technical guide provides a comprehensive overview of its chemical identity, molecular structure, available physicochemical data, and a referenced synthesis protocol.

Chemical Identity and Molecular Structure

The definitive identification of a chemical compound is crucial for research and regulatory purposes. The Chemical Abstracts Service (CAS) has assigned the number 1074-15-3 to **1-Bromo-2-(2-bromoethyl)benzene**.^{[1][2]}

The molecular formula for this compound is $C_8H_8Br_2$.^[1] This formula indicates the presence of eight carbon atoms, eight hydrogen atoms, and two bromine atoms. The molecular weight of **1-Bromo-2-(2-bromoethyl)benzene** is 263.96 g/mol.^[1]

The molecular structure consists of a benzene ring substituted with a bromine atom and a 2-bromoethyl group at adjacent positions (ortho substitution).

Molecular Structure Diagram:

Caption: 2D Molecular Structure of **1-Bromo-2-(2-bromoethyl)benzene**.

Physicochemical Data

A comprehensive compilation of quantitative data is essential for experimental design and interpretation. The following table summarizes the available physicochemical properties for **1-Bromo-2-(2-bromoethyl)benzene**. It is important to note that experimental values for properties such as boiling point, melting point, and density for this specific isomer are not readily available in the cited literature. The data for related isomers are provided for context but should be used with caution.

Property	Value	Source
CAS Number	1074-15-3	[1][2]
Molecular Formula	C ₈ H ₈ Br ₂	[1]
Molecular Weight	263.96 g/mol	[1]
Boiling Point	Data not available	
Melting Point	Data not available	
Density	Data not available	

For the related isomer, (2-Bromoethyl)benzene (CAS: 103-63-9):

Property	Value	Source
Boiling Point	220-221 °C	[3]
Density	1.355 g/mL at 25 °C	[3]

For the related isomer, (1-Bromoethyl)benzene (CAS: 585-71-7):

Property	Value	Source
Boiling Point	94 °C at 16 Torr	[4]
Melting Point	-65 °C	[4]
Density	1.356 g/cm ³	[4]

Experimental Protocols

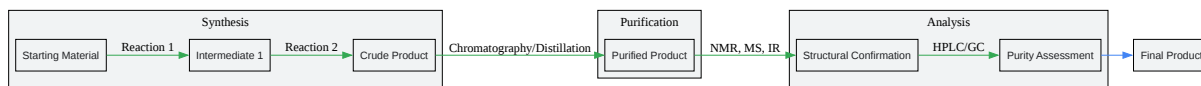
A reliable synthetic protocol is fundamental for obtaining high-purity material for research and development.

Synthesis of 1-Bromo-2-(2-bromoethyl)benzene

A synthetic method for **1-Bromo-2-(2-bromoethyl)benzene** has been reported in The Journal of Organic Chemistry, 1984, volume 49, page 4226. While the full text of this article requires subscription access for detailed methodology, the reference provides a starting point for researchers to obtain the specific experimental conditions, including reagents, solvents, reaction times, temperatures, and purification procedures.

General Synthetic Approach (Hypothetical Workflow):

The synthesis of **1-Bromo-2-(2-bromoethyl)benzene** would likely involve a multi-step process, potentially starting from a commercially available substituted benzene derivative. A possible synthetic pathway could involve the introduction of the ethyl group followed by bromination reactions. The workflow for such a synthesis and subsequent analysis is depicted in the following diagram.



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Caption: Generalized workflow for the synthesis and analysis of **1-Bromo-2-(2-bromoethyl)benzene**.

Conclusion

1-Bromo-2-(2-bromoethyl)benzene is a valuable chemical intermediate with the CAS number 1074-15-3. While detailed experimental physical data for this specific isomer is scarce in publicly available literature, its molecular structure and a key reference to its synthesis provide a solid foundation for its use in advanced organic synthesis. Researchers and drug development professionals can utilize this information to explore its potential in creating novel molecules with desired biological activities and material properties. Further investigation into its physical and chemical properties is warranted to fully exploit its synthetic utility.

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